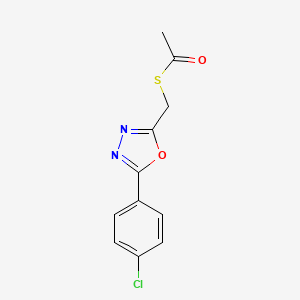

S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate

Description

S-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate is a sulfur-containing heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and an ethanethioate moiety at the 2-methyl position. Its synthesis typically involves multi-step reactions, including cyclization and thioesterification, to achieve high yields (e.g., 92% for derivative 7d) . Spectroscopic characterization (¹H NMR, MS) confirms its purity and structural integrity .

Properties

IUPAC Name |

S-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-7(15)17-6-10-13-14-11(16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGWMAHTCQEXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=NN=C(O1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

Thioester Formation: The final step involves the reaction of the oxadiazole derivative with ethanethiol in the presence of a suitable catalyst to form the thioester linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially altering the compound’s biological activity.

Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions, potentially altering the oxadiazole ring or chlorophenyl group.

Substituted Derivatives: Formed through substitution reactions, introducing various functional groups to the chlorophenyl moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their efficacy against various cancer cell lines.

- Case Study : A study published in 2023 demonstrated that 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol exhibited significant anticancer activity against multiple cell lines including SNB-19 and NCI-H460 . The mechanism involved binding to tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that oxadiazole derivatives may play a role in treating tauopathies such as Alzheimer’s disease.

- Case Study : A patent describes the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating neurodegenerative disorders related to tau protein aggregation . These compounds may inhibit the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has been investigated extensively. These compounds can scavenge free radicals and mitigate oxidative stress.

- Research Findings : A study demonstrated that oxadiazole derivatives showed significant radical scavenging potential through various assays including DPPH and hydroxyl radical scavenging tests . This property is essential for developing therapeutic agents aimed at conditions exacerbated by oxidative stress.

Synthesis and Characterization

The synthesis of S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structural integrity of synthesized compounds.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Aldehyde + Thioester | Reflux in ethanol | High |

| Step 2 | Hydrazine hydrate + Acetic anhydride | Reflux for 24 hours | Moderate |

| Step 3 | Oxidizing agent | Room temperature | Variable |

Mechanism of Action

The mechanism of action of S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Signal Transduction: It can modulate signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.

DNA Interaction: The compound may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- S-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-((substituted phenyl)amino)ethanethioate This analogue replaces the 4-chlorophenyl group with pyridin-4-yl and introduces an anilino substituent. Despite structural similarities, pyridinyl derivatives exhibit superior antitubercular activity (>90% inhibition against Mycobacterium tuberculosis H37Rv) compared to chlorophenyl-containing compounds, suggesting that nitrogen-rich aromatic systems enhance interactions with microbial targets .

- S-(2-(((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)phenyl) Ethanethioate (7d) Derivative 7d incorporates a trifluoromethylbenzyl group, enhancing hydrophobicity and electron-withdrawing effects. This modification correlates with potent anticancer activity (tubulin inhibition) and improved metabolic stability, as evidenced by its high yield and spectroscopic validation .

Heterocyclic Core Modifications

- S-[[3-[2-[(3-Chloro-4-methyl-phenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] Ethanethioate Replacing the 1,3,4-oxadiazole with a 1,2,4-triazole ring alters electronic properties and hydrogen-bonding capacity. While this compound shares a thioester functional group, its biological activity profile diverges due to differences in ring aromaticity and steric effects .

Antimicrobial Activity

Anticancer Activity

Biological Activity

S-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl) ethanethioate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 271.7 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives possess inhibitory effects on the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

2. Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays have shown that similar oxadiazole derivatives effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

3. Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. Research has indicated that this compound may induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and the activation of caspases . The compound's interaction with specific molecular targets involved in cancer proliferation is an area of ongoing research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound can mitigate oxidative damage in cells.

- Apoptotic Induction : The activation of apoptotic pathways in cancer cells suggests a potential for therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oxadiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Case Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among oxadiazole compounds revealed that this compound exhibited significant DPPH radical scavenging activity with an IC50 value indicative of strong antioxidant potential .

Q & A

Q. What methodologies identify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- LC-MS/MS : Profile degradation products (e.g., hydrolysis to carboxylic acid) and quantify using calibration curves .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.